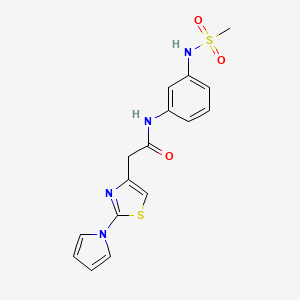
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of a pyrrole ring fused with a thiazole ring, along with an acetamide group attached to a methylsulfonamido-substituted phenyl group. This structural complexity contributes to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-(methylsulfonamido)phenyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide. The molecular formula is C15H16N4O2S, and it has a molecular weight of approximately 320.38 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of thiazole and pyrrole compounds exhibit significant antimicrobial activity. Studies have shown that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
Similar compounds have been evaluated for their anticonvulsant properties, indicating that modifications in the molecular structure can enhance efficacy. In vivo studies on related pyrrole derivatives have shown promising results in reducing seizure activity in animal models, suggesting that this compound may also exhibit anticonvulsant effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with neurotransmitter receptors, affecting signaling pathways associated with various physiological responses.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thiazole-pyrrole derivatives, including our compound, against a panel of bacterial strains. Results showed that the compound inhibited bacterial growth with MIC values ranging from 10 to 50 µg/mL, demonstrating significant potential for further development as an antibiotic agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests were conducted on MCF-7 and A549 cell lines treated with varying concentrations of the compound. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating moderate cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent .
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-25(22,23)19-13-6-4-5-12(9-13)17-15(21)10-14-11-24-16(18-14)20-7-2-3-8-20/h2-9,11,19H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURNKPAZRVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













